1-(4-chlorophenyl)-6-oxo-N-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide - 477854-88-9

1-(4-chlorophenyl)-6-oxo-N-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide

Catalog Number: EVT-3174365
CAS Number: 477854-88-9
Molecular Formula: C18H11ClF3N3O2
Molecular Weight: 393.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(4-chlorophenyl)-6-oxo-N-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide is a pyridazinone derivative. [ [] ] Pyridazinones are a class of heterocyclic organic compounds featuring a six-membered ring containing two adjacent nitrogen atoms. These compounds are known to exhibit diverse biological activities and have been widely explored for potential pharmaceutical applications. [ [] ] 1-(4-chlorophenyl)-6-oxo-N-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide has been specifically investigated for its potential as a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor. [ [] ] HIF prolyl hydroxylases are enzymes involved in regulating cellular responses to hypoxia (low oxygen levels). Inhibiting these enzymes can lead to the stabilization of HIF, a transcription factor that activates genes involved in angiogenesis (formation of new blood vessels) and erythropoiesis (red blood cell production).

Synthesis Analysis

The synthesis of 1-(4-chlorophenyl)-6-oxo-N-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide is described in the literature. [ [] ] The process involves several steps:

Molecular Structure Analysis

The molecular structure of 1-(4-chlorophenyl)-6-oxo-N-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide is characterized by the following features: [ [] ]

Mechanism of Action

1-(4-chlorophenyl)-6-oxo-N-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide has been investigated as a potential inhibitor of HIF prolyl hydroxylases. [ [] ] These enzymes play a crucial role in the oxygen-dependent degradation of HIF. By inhibiting these enzymes, the compound could stabilize HIF, leading to the activation of genes involved in cellular responses to hypoxia, such as angiogenesis and erythropoiesis. This mechanism suggests a potential therapeutic application in conditions where increased angiogenesis or red blood cell production is beneficial, such as anemia or ischemia.

Applications

The primary scientific application of 1-(4-chlorophenyl)-6-oxo-N-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide investigated in the literature is its potential as a hypoxia-inducible factor prolyl hydroxylase inhibitor. [ [] ]

N-[(4-chlorophenyl)methyl]-1,6-dihydro-4-methoxy-1-(2-methylphenyl)-6-oxo-3-pyridazinecarboxamide (ZC64-0001, Rapitalam)

Compound Description: This compound, also known as Rapitalam, was synthesized at the «Chimrar» Hi-Tech Center and investigated for its potential in treating Parkinson's disease by targeting the metabotropic glutamate receptor 4 (mGluR4) . Studies on HEK293Т cells expressing the mGluR4 receptor showed that Rapitalam did not influence intracellular calcium levels when applied alone or in combination with the mGluR4 agonist glutamate . The minimal level of free Ca2+ in cells expressing the mGluR4 receptor was observed at a Rapitalam concentration of 10–5 M .

Properties

CAS Number

477854-88-9

Product Name

1-(4-chlorophenyl)-6-oxo-N-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide

IUPAC Name

1-(4-chlorophenyl)-6-oxo-N-phenyl-4-(trifluoromethyl)pyridazine-3-carboxamide

Molecular Formula

C18H11ClF3N3O2

Molecular Weight

393.7 g/mol

InChI

InChI=1S/C18H11ClF3N3O2/c19-11-6-8-13(9-7-11)25-15(26)10-14(18(20,21)22)16(24-25)17(27)23-12-4-2-1-3-5-12/h1-10H,(H,23,27)

InChI Key

UBRVLCFKKSZCSL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.